(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral compound classified under the category of 2-pyrrolidinones. This compound features a five-membered lactam ring, characterized by a hydroxymethyl group at the 5-position and a methyl group at the 1-position. Its unique structure lends itself to various biological and pharmacological activities, making it a significant subject of interest in scientific research fields, particularly in chemistry and medicine.
The synthesis of (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one typically begins with chiral precursors such as S-pyroglutamic acid. The synthetic routes are designed to allow the insertion of various substituents at the 1 and 5 positions of the pyrrolidinone ring while maintaining stereochemistry.
The molecular structure of (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one can be represented as follows:
The compound's stereochemistry is crucial for its biological activity, influencing how it interacts with various molecular targets .
(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one can undergo several chemical reactions:
The mechanism of action for (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to alterations in cellular pathways and physiological responses.
The interaction is likely facilitated by the compound's stereochemistry, allowing it to fit into enzyme active sites or receptor binding pockets effectively. This modulation can result in various biological effects, including enzyme inhibition or changes in signaling pathways .
Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed techniques to characterize this compound's structure and purity during synthesis .
(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one has a wide range of scientific applications:
Leveraging enantiopure natural products as starting materials provides efficient access to the target molecule with established stereogenic centers. (S)-Pyroglutamic acid [(S)-5-oxopyrrolidine-2-carboxylic acid] serves as an ideal chiral precursor, containing the preformed (S)-pyrrolidinone scaffold. Protection of the carboxylic acid as a methyl ester (SOCl₂/MeOH) followed by selective reduction of the C5 carbonyl poses significant challenges due to competitive over-reduction. This is overcome via a stepwise approach: (1) conversion to the Weinreb amide using N,O-dimethylhydroxylamine and peptide coupling reagents (EDC, HOBt), and (2) controlled reduction with DIBAL-H at -78°C to yield the corresponding aldehyde. The hydroxymethyl group is then installed through nucleophilic addition using formaldehyde in the presence of L-selectride, achieving diastereoselectivity >20:1 [3] [8].
Protection group strategies critically influence overall yield. The primary alcohol in 5-(hydroxymethyl) precursors requires protection during N-methylation. Tritylation using trityl chloride (TrCl) in pyridine affords the bulky trityl ether, which withstands subsequent N-alkylation conditions (NaH, CH₃I in DMF). Final deprotection employs mild acidic conditions (1% TFA in DCM) to avoid lactam ring degradation. This sequence achieves 75-80% overall yield from (S)-pyroglutamic acid while preserving stereochemical integrity [3] [8].
Enzymatic transamination offers an alternative stereoselective route. Prochiral 5-(hydroxymethyl)glutaronitrile undergoes enzymatic desymmetrization using ω-transaminases (e.g., from Arthrobacter sp.). Optimized conditions (pH 7.5-8.0, 35°C, pyridoxal-5'-phosphate cofactor) provide the (S)-configured aminonitrile with 92% ee, which undergoes acid-catalyzed cyclization (HCl, reflux) and in situ N-methylation to afford the target compound. This biocatalytic approach eliminates the need for external chiral inducers and demonstrates excellent atom economy [6].
Catalytic ring-closing methodologies construct the pyrrolidinone core while simultaneously establishing the C5 stereocenter. Organocatalyzed intramolecular aldol-lactamization represents a powerful approach for this purpose. Linear aldehyde-amide precursors undergo cyclization catalyzed by L-proline derivatives (20 mol%) in aprotic solvents (DMSO or DMF). The reaction proceeds via enamine formation at the aldehyde terminus, followed by stereoselective attack on the lactam carbonyl. Proline's carboxylic acid group facilitates proton transfer during cyclization, while its rigid pyrrolidine ring enforces (S)-selectivity through a defined transition state. This methodology delivers 5-substituted pyrrolidinones with 85-90% ee and yields of 70-75% [1] [2].
Lewis acid-catalyzed carbonyl-ene reactions between allylic amines and glyoxylate esters provide access to 5-substituted lactam precursors. Chiral catalysts derived from copper(II) bisoxazolines (Cu(Box)) or titanium-BINOL complexes (5-10 mol%) enable asymmetric induction during cyclization. The reaction involves coordination of the Lewis acid to the glyoxylate carbonyl, activating it for ene attack by the allylamine. Subsequent ring closure under acidic conditions forms the lactam. Modifying the Box ligand's steric bulk optimizes enantioselectivity to >90% ee, though yields remain moderate (50-65%) due to competing polymerization [1] [5].
Epoxide ring-opening/cyclization sequences offer additional versatility. Chiral epoxides derived from allylic alcohols undergo regioselective opening with N-methylamine under Lewis acid catalysis (Mg(ClO₄)₂). The resulting 5-hydroxyamino intermediates spontaneously cyclize upon heating (80-100°C) via nucleophilic attack of the amine on the carbonyl of a pendent ester group. Scandium(III)-pybox complexes (5 mol%) enable kinetic resolution during epoxide opening, providing products with 88% ee. This approach tolerates various substituents at C4, enabling synthesis of structural analogs [2] [5].
Table 2: Catalytic Enantioselective Ring-Closing Approaches
Catalytic System | Cyclization Type | ee Range (%) | Reaction Time (h) | Key Advantage |
---|---|---|---|---|
L-Proline (20 mol%) | Aldol-Lactamization | 85-90 | 24-48 | Metal-free, biomimetic |
Cu(II)-Box (5 mol%) | Carbonyl-Ene Cyclization | 88-93 | 12-18 | Broad substrate scope |
Ti-BINOL (10 mol%) | Carbonyl-Ene Cyclization | 90-95 | 6-12 | High reactivity |
Sc(III)-Pybox (5 mol%) | Epoxide Opening/Cyclization | 85-88 | 24-36 | Convergent synthesis |
When asymmetric synthesis proves impractical, resolution of racemic 5-(hydroxymethyl)-1-methylpyrrolidin-2-one offers an alternative route to the (S)-enantiomer. Kinetic resolution using lipases exploits differential reaction rates of enantiomers with chiral acyl acceptors. Immobilized Candida antarctica lipase B (CAL-B) catalyzes transesterification of the racemic alcohol with vinyl acetate in organic solvents (TBME or toluene). The (R)-enantiomer reacts preferentially, yielding the (R)-acetate while leaving the (S)-alcohol unreacted. Optimal conditions (25°C, 0.5 equiv vinyl acetate, 48h) achieve 45% conversion with 90% ee for the recovered (S)-alcohol. Efficiency (s-value = 25) remains moderate due to the substrate's modest steric differentiation near the stereocenter [6] [10].
Chiral chromatography provides direct separation of enantiomers on preparative scales. Polysaccharide-based stationary phases (Chiralpak AD-H or AS-H) demonstrate superior resolution compared to protein-based columns. Using normal-phase eluents (hexane/isopropanol 85:15), baseline separation (Rs > 1.5) is achieved with loadings up to 20 mg per injection. Semi-preparative HPLC (20 mm ID columns) enables isolation of the (S)-enantiomer with >99% ee, though throughput remains limited by column capacity. Recycling HPLC improves process economics by reinjecting partially resolved fractions, increasing daily output by 40% [1] [10].
Diastereomeric salt formation with chiral acids offers cost advantages for large-scale resolutions. Tartaric acid derivatives—particularly O,O-di-p-toluoyl-(2R,3R)-tartaric acid (DTTA)—form crystalline salts with the racemate. The (S)-enantiomer-DTTA complex precipitates preferentially from ethanol/water mixtures (4:1), while the (R)-counterpart remains in solution. After filtration, the salt is basified (Na₂CO₃) and extracted into organic solvent (ethyl acetate) to liberate the free base. Two recrystallizations afford the target compound in 32% yield with 98% ee. Though material-efficient, this method requires careful control of crystallization kinetics to prevent co-precipitation [10].
Table 3: Resolution Techniques for Racemic 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Resolution Method | Resolving Agent/Column | Max. ee (%) | Yield per Cycle (%) | Throughput |
---|---|---|---|---|
Kinetic Resolution (CAL-B) | Vinyl Acetate | 90 | 45 (theoretical 50) | Moderate |
Chiral Chromatography | Chiralpak AD-H (Semi-prep) | >99 | 35 (single pass) | Low (batch) |
Diastereomeric Salt Crystallization | O,O-Di-p-toluoyl-(2R,3R)-tartaric acid | 98 | 32 | High (kg-scale) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: